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Compound of Interest

Compound Name: 3-Bromotetrahydrofuran

Cat. No.: B096772 Get Quote

3-Bromotetrahydrofuran (3-BrTHF), identified by its CAS number 19311-37-6, is a

halogenated cyclic ether that has emerged as a cornerstone building block in synthetic organic

chemistry.[1] Its molecular structure, featuring a five-membered tetrahydrofuran (THF) ring with

a bromine atom at the C3 position, provides a unique nexus of reactivity. The polarity of the

carbon-bromine bond, coupled with the influence of the adjacent ether oxygen, makes 3-BrTHF

a versatile precursor for a vast array of substituted tetrahydrofurans. These motifs are prevalent

in numerous biologically active natural products and pharmaceuticals, including lignans,

polyether ionophores, and annonaceous acetogenins, which exhibit significant antitumor and

antimicrobial properties.[1]

This guide offers a comprehensive exploration of the reactivity profile of 3-
bromotetrahydrofuran, moving beyond a simple catalog of reactions to explain the underlying

principles that govern its chemical behavior. We will delve into its synthesis, its primary reaction

pathways—including nucleophilic substitution, elimination, and organometallic transformations

—and its practical applications, providing field-proven insights for researchers, scientists, and

drug development professionals.

Physicochemical and Spectroscopic Data
A clear understanding of a reagent's physical properties is paramount for its safe and effective

use in experimental design.
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Property Value Source

Molecular Formula C₄H₇BrO [2][3]

Molecular Weight 151.00 g/mol [1][2]

Appearance
Colorless to light yellow or gray

liquid/oil
[3][4]

Boiling Point ~151-154.5 °C at 760 mmHg [3]

Density ~1.56-1.6 g/cm³ [3][5]

Flash Point ~59 °C [3]

IUPAC Name 3-bromooxolane [2][5]

SMILES C1COCC1Br [2]

Spectroscopic Signature: While detailed spectra should be acquired for each batch, the

expected spectroscopic characteristics provide a crucial validation checkpoint.

¹H NMR: The proton at the C3 position (adjacent to the bromine) will appear as a multiplet

significantly downfield due to the deshielding effect of the halogen. The remaining protons on

the THF ring will appear as complex multiplets in the aliphatic region.

¹³C NMR: The carbon atom bonded to bromine (C3) will be the most downfield signal in the

aliphatic region.

IR Spectroscopy: Key stretches will include C-H (aliphatic) vibrations around 2850-3000

cm⁻¹ and a strong C-O-C ether stretch typically observed between 1050-1150 cm⁻¹.[6]

Synthesis of 3-Bromotetrahydrofuran: Establishing
the Foundation
The accessibility of 3-BrTHF is a key factor in its widespread use. Several robust synthetic

routes have been established, each with distinct advantages.

1. Radical Bromination of Tetrahydrofuran: This is a common laboratory-scale method that

involves the free-radical halogenation of the parent heterocycle.
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Causality: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN),

which abstracts a hydrogen atom from THF. The C2 position is electronically favored for

radical formation, but reaction at C3 also occurs. Using N-bromosuccinimide (NBS) as the

bromine source allows for a controlled, low concentration of Br₂, minimizing side reactions.[3]

Workflow: Tetrahydrofuran is treated with NBS and a catalytic amount of AIBN, often under

reflux or photochemical conditions, to yield a mixture of 2- and 3-bromotetrahydrofuran,

which must then be separated.

2. Intramolecular Cyclization (Bromoetherification): This approach offers greater regiochemical

control and is amenable to stereoselective variations.

Causality: The synthesis begins with an unsaturated alcohol, such as 3-buten-1-ol. Reaction

with a bromine source (e.g., NBS) first forms a cyclic bromonium ion intermediate across the

double bond. The pendant hydroxyl group then acts as an intramolecular nucleophile,

attacking one of the carbons of the bromonium ion to close the ring and form the 3-
bromotetrahydrofuran product.[1]

Advanced Variant - Photoredox Catalysis: A modern, milder approach utilizes visible-light

photoredox catalysis. A ruthenium or iridium-based photocatalyst, when excited by light, can

initiate the bromoetherification of alkenols using a stable bromine source like carbon

tetrabromide (CBr₄), avoiding the use of elemental bromine.[1]
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The Core Reactivity Profile: A Multi-faceted
Electrophile
The reactivity of 3-BrTHF is dominated by its nature as an electrophile at the C3 position. The

adjacent ether oxygen plays a subtle but important electronic role, influencing the reaction

pathways.

Nucleophilic Substitution (Sₙ2) Reactions: The
Workhorse Pathway
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The primary mode of reactivity for 3-BrTHF is the nucleophilic substitution of the bromide

leaving group.[3] These reactions typically proceed via an Sₙ2 mechanism, involving backside

attack by a nucleophile at the C3 carbon.[7]

Expertise & Causality: The choice of nucleophile directly dictates the functionality installed on

the tetrahydrofuran ring. The reaction is driven by the formation of a more stable bond (e.g.,

C-O, C-N) at the expense of the weaker C-Br bond. The solvent choice is critical; polar

aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the

nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Classes of Nucleophiles:

Oxygen Nucleophiles: Alkoxides and phenoxides react readily to form 3-alkoxy- and 3-

aryloxytetrahydrofuran derivatives. This is a foundational method for creating complex

ethers.[1]

Nitrogen Nucleophiles: Primary and secondary amines, as well as azide ions, are effective

nucleophiles, leading to the synthesis of 3-amino- and 3-azidotetrahydrofurans, which are

valuable precursors for more complex nitrogen-containing heterocycles.[3]

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles

and react cleanly to produce 3-(alkylthio)- or 3-(arylthio)tetrahydrofurans.[1]

Carbon Nucleophiles: While direct reaction with Grignard or organolithium reagents can be

complicated by the Lewis basicity of the ether oxygen, softer carbon nucleophiles like

cyanides or enolates can be used to form new C-C bonds.
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Elimination (E2) Reactions: A Competing Pathway
In the presence of strong, sterically hindered bases, an E2 elimination reaction can compete

with or even dominate substitution.[8]
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Causality: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) will

preferentially abstract a proton from a carbon adjacent to the C-Br bond (i.e., C2 or C4). This

is followed by the concerted elimination of the bromide ion and the formation of a double

bond. Abstraction of a proton from C2 leads to 2,3-dihydrofuran, while abstraction from C4 is

also possible. Zaitsev's rule generally predicts the formation of the more substituted (more

stable) alkene, though product distribution can be influenced by steric and electronic factors.

[8]

3-Bromotetrahydrofuran

2,3-Dihydrofuran

Proton Abstraction
& Leaving Group Expulsion

Strong, Hindered Base
(e.g., KOtBu)
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Organometallic Chemistry: Forming the Grignard
Reagent
The formation of a Grignard reagent from 3-BrTHF, creating 3-tetrahydrofurylmagnesium

bromide, is a valuable transformation that converts the electrophilic C3 carbon into a potent

nucleophile.

Trustworthiness & Protocol: The preparation requires careful control of conditions. The

solvent, typically anhydrous diethyl ether or THF, is crucial not only for its non-protic nature

but also for its ability to coordinate and stabilize the resulting Grignard reagent.[9] The

reaction is initiated by adding a solution of 3-BrTHF to magnesium turnings. A large excess

of magnesium is often used to prevent Wurtz-coupling side reactions.[10] The resulting
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organometallic compound can then be used in a wide range of reactions with electrophiles

like aldehydes, ketones, and esters.

Ring-Opening Reactions: A Niche but Insightful
Reactivity
While the THF ring is generally stable, ring-opening can be induced under specific conditions,

particularly with potent Lewis acids or specialized reagents. For instance, N-heterocyclic

carbene-boryl triflates have been shown to react with nucleophiles in THF, resulting in the

incorporation of the THF skeleton via ring-opening.[11][12] This type of reactivity, while not

common for standard applications of 3-BrTHF, highlights the latent reactivity of the ether

oxygen and is an area of active research, particularly in the context of Frustrated Lewis Pairs

(FLPs).[13]

Applications in Drug Development and Materials
Science
The versatile reactivity of 3-BrTHF makes it an indispensable tool for constructing complex

molecular architectures.

Medicinal Chemistry: 3-BrTHF is a key intermediate in the synthesis of novel therapeutics.

For example, it is used in the preparation of triazolopyrimidine compounds that act as

adenosine receptor inhibitors, which have applications in treating a variety of disorders.[14]

Its ability to introduce the tetrahydrofuran moiety allows for the modulation of a drug

candidate's polarity, solubility, and metabolic stability—critical parameters in drug design. It

has also been used as a building block for antiviral and anticancer agents, as well as certain

cephalosporin antibiotics.[3]

Industrial and Materials Applications: Beyond pharmaceuticals, 3-BrTHF is employed in the

synthesis of polymers and specialty resins.[3] The tetrahydrofuran unit can be incorporated

into polymer backbones or side chains to modify the material's physical properties, such as

its thermal stability or solvent resistance.

Detailed Experimental Protocol: Synthesis of 3-(4-
Bromophenoxy)tetrahydrofuran
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This protocol exemplifies a standard Sₙ2 reaction and represents a self-validating system.

Objective: To synthesize 3-(4-bromophenoxy)tetrahydrofuran via nucleophilic substitution of 3-
bromotetrahydrofuran with 4-bromophenol.

Materials:

3-Bromotetrahydrofuran (1.0 eq)

4-Bromophenol (1.1 eq)

Potassium tert-butoxide (KOtBu) (1.2 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet, add 4-bromophenol (1.1 eq) and anhydrous

DMF.

Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.2

eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting

mixture at 0 °C for 30 minutes to form the potassium phenoxide salt.

Electrophile Addition: Add 3-bromotetrahydrofuran (1.0 eq) dropwise to the reaction

mixture at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to

room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer
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Chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the

slow addition of saturated aqueous NH₄Cl solution.

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the

organic layer sequentially with water (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the pure 3-(4-bromophenoxy)tetrahydrofuran product.

Safety and Handling
3-Bromotetrahydrofuran is a reactive chemical and must be handled with appropriate

precautions.

GHS Hazards: It is classified as a flammable liquid and vapor (H226). It causes skin irritation

(H315) and serious eye irritation (H319).[2] Some sources also indicate it may cause

respiratory irritation (H335).[2]

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from

heat, sparks, and open flames. It is often recommended to store refrigerated (0-10 °C) and

protected from light and heat to maintain stability.[4]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations, typically via an approved waste disposal plant.

Conclusion
3-Bromotetrahydrofuran is far more than a simple alkyl halide; it is a strategically vital

synthon that provides reliable access to the privileged tetrahydrofuran scaffold. Its well-defined

reactivity, primarily centered on nucleophilic substitution, allows for the precise and predictable
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introduction of a wide range of functional groups. By understanding the interplay between

substitution, elimination, and organometallic pathways, and by employing modern synthetic

methods, researchers can continue to leverage the power of this versatile building block to

construct the complex molecules that drive innovation in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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